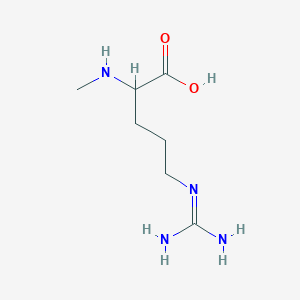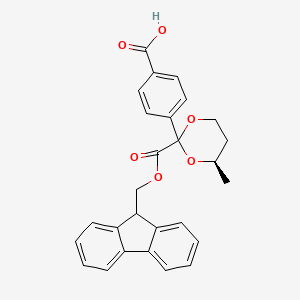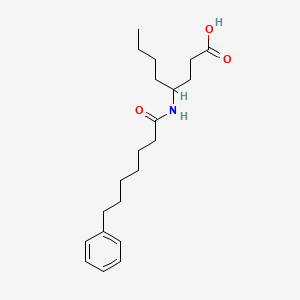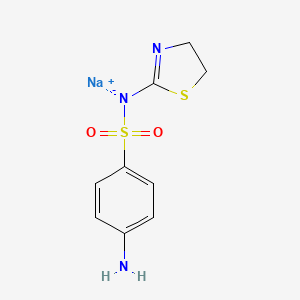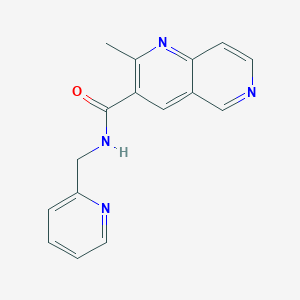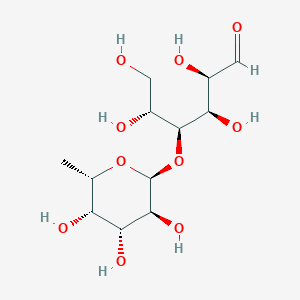![molecular formula C32H16Cl2N8Ti-2 B13400783 dichlorotitanium;2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13,15,17,19(39),20,22,24,26,28,30(37),31,33,35-nonadecaene](/img/structure/B13400783.png)
dichlorotitanium;2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13,15,17,19(39),20,22,24,26,28,30(37),31,33,35-nonadecaene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dichlorotitanium;2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13,15,17,19(39),20,22,24,26,28,30(37),31,33,35-nonadecaene, also known as Titanium (IV) phthalocyanine dichloride, is a member of the metal phthalocyanine class of compounds. These compounds are characterized by a macrocyclic aromatic structure with a central metal atom. In this case, the central metal atom is titanium (IV), coordinated with two chloride ions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Titanium (IV) phthalocyanine dichloride can be synthesized through various methods. One common approach involves the reaction of titanium tetrachloride with phthalonitrile in the presence of a suitable solvent. The reaction typically requires elevated temperatures and may involve additional reagents to facilitate the formation of the phthalocyanine ring .
Industrial Production Methods
Industrial production of Titanium (IV) phthalocyanine dichloride often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include purification steps such as recrystallization or chromatography to remove impurities and obtain the desired product .
Análisis De Reacciones Químicas
Types of Reactions
Titanium (IV) phthalocyanine dichloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state species.
Reduction: It can be reduced to lower oxidation state species.
Substitution: The chloride ligands can be substituted with other ligands under appropriate conditions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various ligands for substitution reactions. The reactions typically occur under controlled conditions, such as specific temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield titanium (IV) phthalocyanine oxide, while substitution reactions can produce a variety of titanium (IV) phthalocyanine derivatives with different ligands .
Aplicaciones Científicas De Investigación
Titanium (IV) phthalocyanine dichloride has a wide range of scientific research applications, including:
Mecanismo De Acción
The mechanism of action of Titanium (IV) phthalocyanine dichloride involves its interaction with light and other molecules. The phthalocyanine ring system exhibits a delocalized π-electron system, facilitating charge transport. When exposed to light, the compound can undergo photoexcitation, leading to the generation of electron-hole pairs. These charge carriers can participate in various chemical reactions, such as photocatalysis.
Comparación Con Compuestos Similares
Similar Compounds
Copper (II) phthalocyanine: Another metal phthalocyanine with similar optoelectronic properties.
Zinc (II) phthalocyanine: Known for its use in photodynamic therapy and optoelectronics.
Iron (II) phthalocyanine: Used as a catalyst in various chemical reactions.
Uniqueness
Titanium (IV) phthalocyanine dichloride is unique due to its specific coordination environment and the presence of titanium (IV) as the central metal atom. This gives it distinct electronic properties and reactivity compared to other metal phthalocyanines.
Propiedades
Fórmula molecular |
C32H16Cl2N8Ti-2 |
|---|---|
Peso molecular |
631.3 g/mol |
Nombre IUPAC |
dichlorotitanium;2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13,15,17,19(39),20,22,24,26,28,30(37),31,33,35-nonadecaene |
InChI |
InChI=1S/C32H16N8.2ClH.Ti/c1-2-10-18-17(9-1)25-33-26(18)38-28-21-13-5-6-14-22(21)30(35-28)40-32-24-16-8-7-15-23(24)31(36-32)39-29-20-12-4-3-11-19(20)27(34-29)37-25;;;/h1-16H;2*1H;/q-2;;;+2/p-2 |
Clave InChI |
UZSWDSNUYFMFRO-UHFFFAOYSA-L |
SMILES canónico |
C1=CC=C2C(=C1)C3=NC4=NC(=NC5=C6C=CC=CC6=C([N-]5)N=C7C8=CC=CC=C8C(=N7)N=C2[N-]3)C9=CC=CC=C94.Cl[Ti]Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



